7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. This compound features a naphthalene ring system with a chlorine atom at the 7th position and two methyl groups at the 4th position. It is of interest in various fields of chemistry due to its unique structure and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 7-chloronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a reduction reaction to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydronaphthalenes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenes
Substitution: Various substituted naphthalenones
Scientific Research Applications
7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with cellular proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-methyl-3,4-dihydronaphthalen-1(2H)-one
- 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one
- 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both chlorine and two methyl groups on the naphthalene ring, which can influence its reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
7-chloro-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTLUJOQFOOTSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=C1C=CC(=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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